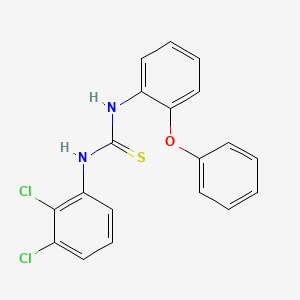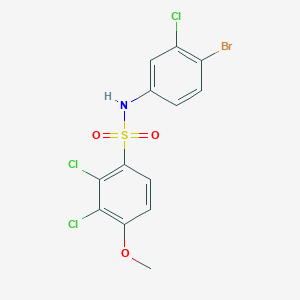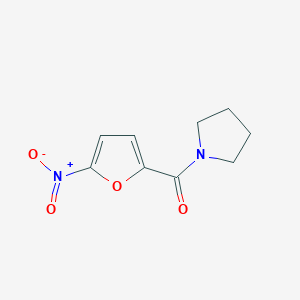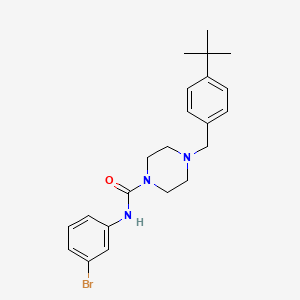
N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methylacetamide
Description
Synthesis Analysis
The synthesis of quinazoline derivatives often involves standard organic synthesis methods, where the structural confirmation is achieved through techniques like elemental analysis, NMR spectroscopy, and LC/MS. A study detailed the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives, highlighting the importance of the NHCO cyclic fragment for activity manifestation, though the focus was on anticonvulsant activity. This synthesis route might share similarities with the compound of interest due to the quinazoline backbone commonality (Wassim El Kayal et al., 2022).
Molecular Structure Analysis
Molecular structure analysis, typically conducted through NMR, IR, and mass spectrometry, plays a critical role in confirming the synthesized compounds' structure. For example, substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides studies demonstrated how structural determinations are pivotal in understanding the compound's framework and potential interactions, which could be analogous to analyzing the targeted compound's structure (S. Kovalenko et al., 2012).
Chemical Reactions and Properties
Quinazoline derivatives' chemical properties, including reactivity towards various agents, are essential for understanding their functional applications. A study on the synthesis and reactivity of 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines, for instance, could provide insights into similar reactivities for the compound , particularly in terms of potential biological activities mediated by specific receptors (A. Kornicka et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for compound formulation and application. While specific studies on N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methylacetamide might not be readily available, general trends in quinazoline derivatives' physical properties can offer valuable predictions and guidance for handling and application considerations.
Chemical Properties Analysis
Chemical properties, including pH stability, reactivity with other chemical entities, and degradation pathways, inform on the compound's stability and storage conditions. Research on quinazoline derivatives like the development of N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid, which targets tumor cells through thymidylate synthase inhibition, exemplifies the intricate balance between chemical properties and therapeutic potential (A. Tochowicz et al., 2013).
properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-17(10-6-7-24(22,23)9-10)13(19)8-18-14(20)11-4-2-3-5-12(11)16-15(18)21/h2-5,10H,6-9H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMFEHBPLUMBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,6-dichlorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4719905.png)

![N-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4719924.png)
![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4719932.png)



![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4719957.png)

![2-chloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4719968.png)

![3-{5-[2-(allyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4719981.png)
![4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4719990.png)
![N-[4-(1-hydroxyethyl)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4719992.png)